2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
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Description
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C17H13ClF3N5OS and its molecular weight is 427.83. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as 4-amino-5-phenyl-4h-1,2,4-triazole-3-thiol derivatives, have been reported to exhibit antimicrobial activities
Mode of Action
Triazole derivatives, which this compound is a part of, are known to possess various bioactivities such as antibacterial, antifungal, and anticancer activities . They are believed to act by inhibiting the synthesis of essential components in the target organisms .
Biochemical Pathways
Based on the potential antimicrobial activity of similar compounds, it can be hypothesized that this compound may interfere with the synthesis of essential components in microbial cells, thereby inhibiting their growth .
Result of Action
Similar compounds have been reported to exhibit antimicrobial activities, suggesting that this compound may also have the potential to inhibit the growth of microbial cells .
Properties
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3N5OS/c18-12-7-6-11(17(19,20)21)8-13(12)23-14(27)9-28-16-25-24-15(26(16)22)10-4-2-1-3-5-10/h1-8H,9,22H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXNSYOKKRQUTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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